3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Overview
Description
The compound “3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets . The molecule also contains a chloro-fluorobenzyl group and a cyclopropyl group, which could potentially affect its reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the chloro-fluorobenzyl and cyclopropyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridinone ring might be involved in reactions with nucleophiles or electrophiles. The chloro-fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
New Lipophilic Iron(III) Complexes : A study detailed the synthesis and EXAFS structural characterization of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, highlighting the design of ligands tailored to specific needs without altering their chelation properties (Schlindwein et al., 2006).
Synthesis and Reactivity Study : Another research focused on the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), utilizing various analytical techniques and demonstrating its potential as a lead compound for new anti-cancerous drugs (Murthy et al., 2017).
Potential Biological Activities
Antitumor Activities of Pyrimidine Derivatives : Research into pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid revealed compounds with significant antitumor activities against various cancer cell lines, pointing towards their utility in cancer therapy (Raić-Malić et al., 2000).
Antimicrobial and Antimicrobial Activity Evaluation : A series of fluoro-benzylated water-soluble pyridinium isatin-3-acylhydrazones demonstrated significant antimicrobial activity, dependent on the position of the fluorine atom in the benzyl substituent, without showing hemotoxicity (Bogdanov et al., 2019).
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-cyclopropyl-4-hydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-12-2-1-3-13(17)10(12)8-11-14(19)6-7-18(15(11)20)9-4-5-9/h1-3,6-7,9,19H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHYBEJAFQDNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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